



AZ-628 Protocol for Cell Culture: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-628 is a potent and selective, ATP-competitive inhibitor of Raf kinases, demonstrating significant activity against BRAF, BRAF V600E mutant, and c-Raf-1.[1] It also exhibits inhibitory effects on a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[2][3] This compound has been shown to suppress anchorage-dependent and -independent growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly those harboring the BRAF V600E mutation.[2][4] These application notes provide detailed protocols for utilizing AZ-628 in cell culture experiments, including cell viability assays, western blotting for pathway analysis, and in vitro kinase assays.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AZ-628



Target Kinase	IC50 (nM)	Assay Conditions	
c-Raf-1	29	Cell-free assay	
BRAF (V600E)	34	Cell-free assay	
BRAF (wild-type)	105	Cell-free assay	
VEGFR2	-	Inhibits activation	
DDR2	-	Inhibits activation	
Lyn	-	Inhibits activation	
Flt1	-	Inhibits activation	
FMS	-	Inhibits activation	

Data compiled from multiple sources.[1][2][3][5]

Table 2: Cellular Activity of AZ-628 in Cancer Cell Lines

Cell Line	Assay Type	Parameter	IC50 (μM)	Incubation Time
A375 (Melanoma, BRAF V600E)	Function Assay	Inhibition of ERK phosphorylation	0.015	75 minutes
M14 (Melanoma, BRAF V600E)	Growth Inhibition	-	~0.1	Not Specified
M14 (AZ-628 Resistant)	Growth Inhibition	-	~10	Not Specified
MCF7 (Breast Cancer)	Proliferation Assay (MTT & Cell Count)	Inhibition of proliferation	Not specified, but significant inhibition observed	24, 48, 72, 96 hours

Data compiled from multiple sources.[2][6]



Signaling Pathway

The primary mechanism of action of **AZ-628** is the inhibition of the Raf kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.

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